

An In-depth Technical Guide to 2-Bromo-3-chlorobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-chlorobenzaldehyde

CAS No.: 74073-40-8

Cat. No.: B1290519

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **2-Bromo-3-chlorobenzaldehyde**, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, safety and handling protocols, and its role as a versatile chemical intermediate.

Core Molecular and Physical Properties

2-Bromo-3-chlorobenzaldehyde is a disubstituted benzaldehyde derivative. The strategic placement of bromide and chloride atoms on the aromatic ring, ortho and meta to the aldehyde group respectively, imparts unique reactivity and makes it a valuable building block for complex molecular architectures.

Molecular Identity

The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

- Molecular Formula: C₇H₄BrClO [1][2]
- Molecular Weight: 219.46 g/mol [1][2][3][4][5]

Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application in experimental setups. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	74073-40-8	[1][2][3][4]
Appearance	Solid	[3]
Melting Point	79-83 °C	[3]
Boiling Point	269 °C at 760 mmHg	[3]
Flash Point	116 °C	[3]
Purity	≥96%	[1][3]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)Br)C=O</chem>	[2][6][7]
InChIKey	VEJPLARLFWIYNM- UHFFFAOYSA-N	[2][3]

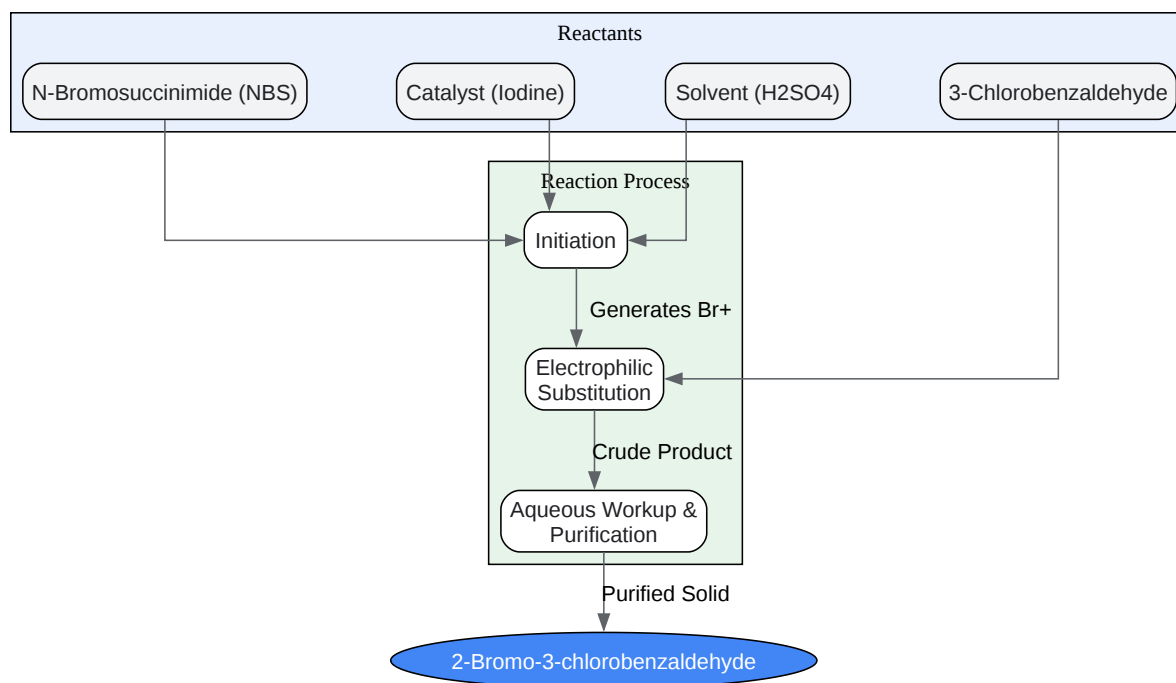
Synthesis and Mechanistic Considerations

While specific synthesis routes for **2-Bromo-3-chlorobenzaldehyde** are not extensively detailed in publicly available literature, its synthesis can be inferred from established halogenation protocols for aromatic aldehydes. A plausible approach involves the electrophilic bromination of a 3-chlorobenzaldehyde precursor.

Conceptual Synthetic Workflow

A general strategy for the synthesis of halo-substituted benzaldehydes often involves direct halogenation of a less substituted precursor. The choice of catalyst and solvent system is crucial for controlling regioselectivity.

A patent for the preparation of a related isomer, 2-bromo-5-chlorobenzaldehyde, describes a process involving the reaction of 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of an iodine-containing catalyst and a strong inorganic acid like concentrated sulfuric acid[8]. This methodology highlights a common industrial approach to selective bromination. The reaction mechanism involves the in-situ generation of a bromine radical which then undergoes an electrophilic substitution reaction on the aromatic ring[8].



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Caption: Conceptual workflow for the synthesis of **2-Bromo-3-chlorobenzaldehyde**.

Analytical Characterization

To confirm the identity and purity of **2-Bromo-3-chlorobenzaldehyde**, a suite of analytical techniques is employed. Spectroscopic methods are particularly powerful for elucidating the molecular structure.

Spectroscopic Analysis

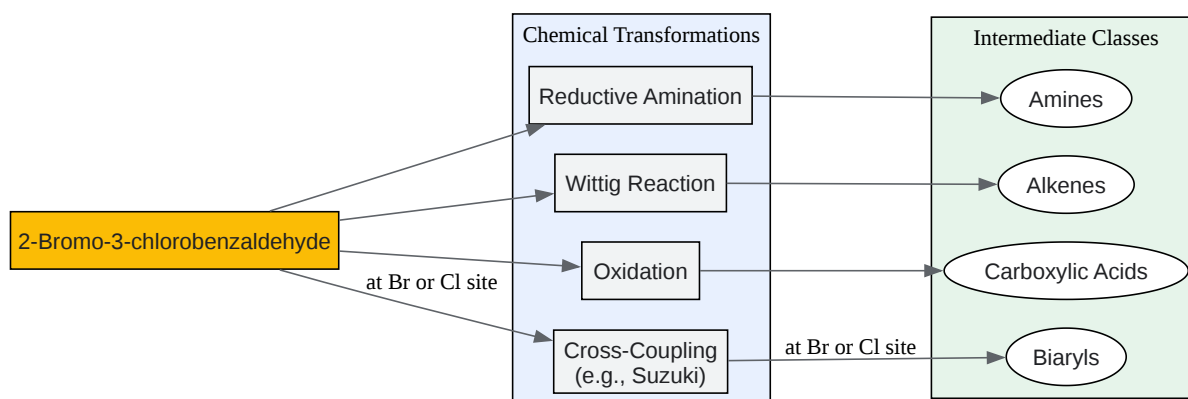
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are essential. The ^1H NMR spectrum would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns and chemical shifts influenced by the bromo and chloro substituents. Spectral data for this compound is available in chemical databases[9].
- Mass Spectrometry (MS): This technique confirms the molecular weight of 219.46 g/mol. The isotopic pattern of bromine (^{79}Br and ^{81}Br in ~1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in ~3:1 ratio) would result in a distinctive pattern in the mass spectrum, aiding in structural confirmation.
- Infrared (IR) Spectroscopy: An IR spectrum would show a strong characteristic carbonyl (C=O) stretch for the aldehyde group, typically in the region of 1700-1730 cm^{-1} .

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[10][11][12]. The aldehyde functional group is readily transformed into a wide array of other functionalities, and the halogen atoms provide sites for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

While specific, publicly documented applications of **2-Bromo-3-chlorobenzaldehyde** are limited, its structural motifs are present in compounds investigated for various therapeutic areas. The presence of chlorine is a common feature in many FDA-approved drugs[11]. Its utility lies in its role as a versatile starting material for building more complex molecular

scaffolds[13]. For instance, related chlorobenzaldehyde derivatives are used in the synthesis of Schiff bases with potential antibacterial and anticancer properties[12].



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Caption: Potential synthetic transformations of **2-Bromo-3-chlorobenzaldehyde**.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **2-Bromo-3-chlorobenzaldehyde** is paramount to ensure personnel safety.

Hazard Identification

Based on GHS classifications, this compound presents several hazards:

- Harmful if swallowed (H302)[2][3][7]
- Causes skin irritation (H315)[2][3][7]
- Causes serious eye irritation (H319)[2][3][7]

- May cause respiratory irritation (H335)[2][3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[3].

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (nitrile or neoprene).
 - Wear chemical safety goggles or a face shield.
 - Wear a lab coat.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].
- Spills: In case of a spill, avoid generating dust. Collect the spilled material carefully and place it in a suitable container for disposal.

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place[14].
- For long-term stability, it is recommended to store the compound at 4°C under an inert nitrogen atmosphere[1][3].

References

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